3-(furan-2-il)-1H-pirazol-4-carbaldehído

Descripción general

Descripción

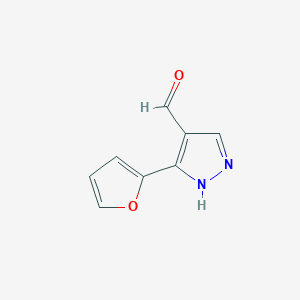

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a furan ring fused to a pyrazole ring with an aldehyde functional group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of agrochemicals and dyes.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their potential effects on various cellular targets

Mode of Action

It’s known that furan derivatives can interact with various cellular components, potentially leading to changes in cell function . The specific interactions of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with its targets remain to be elucidated.

Biochemical Pathways

Furan derivatives are known to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .

Result of Action

Similar compounds have shown potential cytotoxic effects against certain cancer cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of furfural hydrazone, which is formed by the condensation of furfural with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde can be optimized by using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product, making the process more efficient and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(2-Furyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2-Furyl)-1H-pyrazole-4-methanol.

Substitution: 3-(2-Bromo-furyl)-1H-pyrazole-4-carbaldehyde or 3-(2-Nitro-furyl)-1H-pyrazole-4-carbaldehyde.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Furyl)acrylic acid: Another furan derivative with applications in sustainable chemical synthesis.

5-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A structural isomer with similar reactivity but different biological activity.

2-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A positional isomer with distinct chemical properties.

Uniqueness

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the furan and pyrazole rings, which imparts distinct reactivity and biological activity compared to its isomers and other furan derivatives. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.

Actividad Biológica

3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde features a furan ring, a pyrazole core, and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity, making it a valuable compound for drug discovery and development.

Biological Activities

Research indicates that 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Further investigations are needed to fully characterize this activity.

- Anti-inflammatory Properties : The compound has been implicated in anti-inflammatory activity, possibly through the inhibition of cyclooxygenase enzymes (COX) . This makes it a candidate for developing anti-inflammatory drugs.

- Antitumor Activity : Some derivatives of this compound have shown significant antitumor effects. For instance, studies have reported that certain pyrazole derivatives induce apoptosis in cancer cell lines .

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to reduced melanin production, suggesting potential applications in treating hyperpigmentation disorders .

The biological activity of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to interact with specific biological targets:

- Binding Interactions : The compound binds to critical enzymes or receptors within cellular pathways, influencing various biological processes . For example, its interaction with estrogen receptors indicates potential anti-estrogenic properties.

- Cellular Effects : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in "Farmaco" explored the synthesis and antimicrobial activity of various pyrazole derivatives, including 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. The findings indicated moderate effectiveness against selected bacterial strains, warranting further research into its antibacterial potential .

- Antitumor Activity : Research conducted by Xia et al. demonstrated that derivatives of pyrazole exhibited significant antitumor activity with IC50 values indicating effective growth inhibition in various cancer cell lines . This suggests that structural modifications could enhance the therapeutic efficacy of the parent compound.

- Enzyme Interaction Study : Investigations into the molecular mechanism revealed that 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde inhibits tyrosinase by binding to its active site, thereby reducing melanin synthesis—an important aspect for developing treatments for skin pigmentation disorders .

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWLQMYOBOOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605440 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61619-81-6 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?

A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.